molecular formula C11H16N2O4S B2567151 N-Hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine CAS No. 886499-43-0

N-Hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine

Cat. No. B2567151
CAS RN: 886499-43-0
M. Wt: 272.32
InChI Key: BDEFHQNXGKXVRL-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine, also known as SAHA or Vorinostat, is a small molecule histone deacetylase inhibitor (HDACi) that has been extensively studied for its potential therapeutic applications in cancer and other diseases. In

Scientific Research Applications

Synthesis and Chemical Properties

N-Hydroxy-2-(4-isopropoxy-benzenesulfonyl)-acetamidine and its derivatives have been a focus of research in the field of organic chemistry, particularly in synthesis and structural analysis. For example, research has involved the synthesis of N-substituted derivatives of related compounds for potential antibacterial applications, as explored by Khalid et al. (2016) (Khalid et al., 2016). Additionally, the compound has been studied for its potential in forming molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals in aqueous media, as indicated by research conducted by Gong et al. (2008) (Gong, Wong, & Lam, 2008).

Biological Activities

The compound has been investigated for its biological activities. For instance, Khalid et al. (2014) examined N-substituted derivatives for activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes (Khalid et al., 2014). These enzymes are significant in various physiological processes and diseases, and the study of such derivatives can contribute to the development of new therapeutic agents.

Applications in Material Science

In the field of materials science, the compound has shown potential. For instance, its derivatives have been used in the synthesis of photoresponsive hydrogels, which has implications in the development of smart materials and drug delivery systems, as demonstrated in the study by Gong et al. (2008) (Gong, Wong, & Lam, 2008).

Catalysis and Chemical Reactions

The compound and its derivatives have been explored for their roles in various chemical reactions and as catalysts. Research by Hazra et al. (2015) on sulfonated Schiff base copper(II) complexes, which include similar structures, demonstrated their efficiency and selectivity in alcohol oxidation (Hazra, Martins, Silva, & Pombeiro, 2015). These findings contribute to our understanding of catalytic processes and the development of new catalysts for industrial applications.

properties

IUPAC Name

N'-hydroxy-2-(4-propan-2-yloxyphenyl)sulfonylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-8(2)17-9-3-5-10(6-4-9)18(15,16)7-11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEFHQNXGKXVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)S(=O)(=O)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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